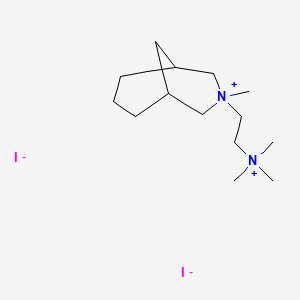
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound with the molecular formula C14H30I2N2. This compound is known for its unique bicyclic structure and is commonly used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide typically involves the quaternization of 3-azabicyclo(3.3.1)nonane derivatives with methyl iodide. The reaction conditions often include the use of polar solvents to facilitate the reaction. The presence of electron-withdrawing or electron-donating groups in the substrate can significantly affect the yield of the target product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide involves its interaction with molecular targets through its quaternary ammonium center. This interaction can affect various biochemical pathways and molecular processes, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azoniabicyclo(3.3.1)nonane derivatives: These compounds share a similar bicyclic structure but differ in their substituents and functional groups.
Quaternary ammonium compounds: Other quaternary ammonium compounds with different alkyl or aryl groups can be compared based on their chemical properties and applications.
Uniqueness
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(trimethylammonio)ethyl)-, diiodide is unique due to its specific bicyclic structure and the presence of both a quaternary ammonium center and iodide ions.
Eigenschaften
CAS-Nummer |
64058-06-6 |
|---|---|
Molekularformel |
C14H30I2N2 |
Molekulargewicht |
480.21 g/mol |
IUPAC-Name |
trimethyl-[2-(3-methyl-3-azoniabicyclo[3.3.1]nonan-3-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2.2HI/c1-15(2,3)8-9-16(4)11-13-6-5-7-14(10-13)12-16;;/h13-14H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IGVCNYSLCSHUBO-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CC2CCCC(C2)C1)CC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


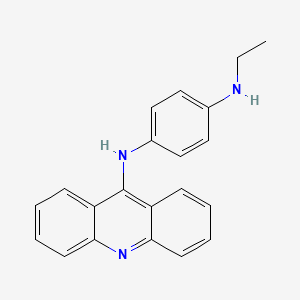
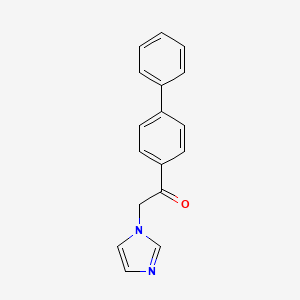
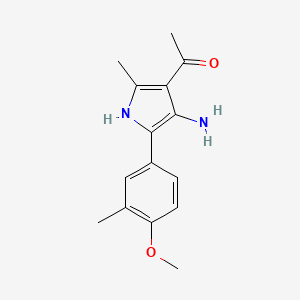

![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
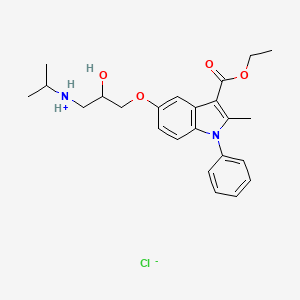
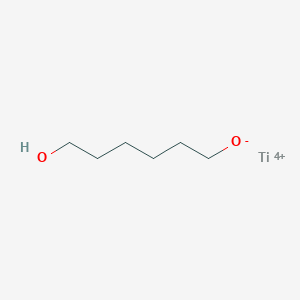
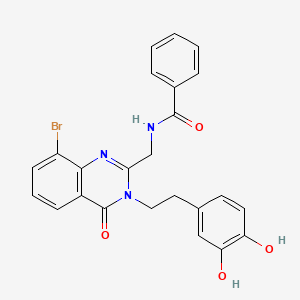

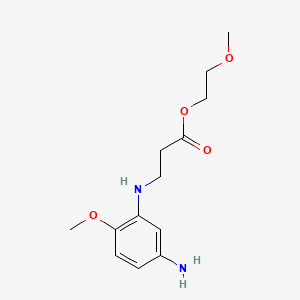
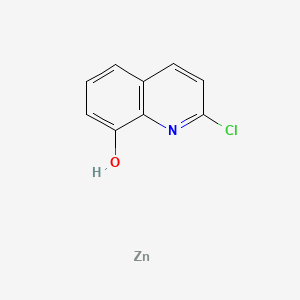
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
